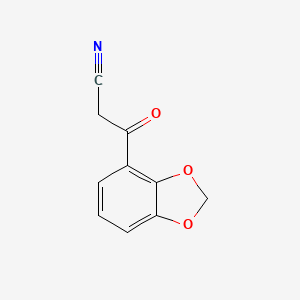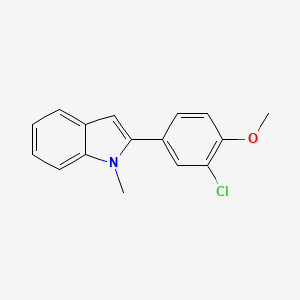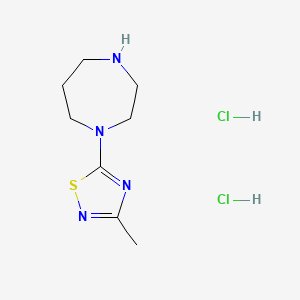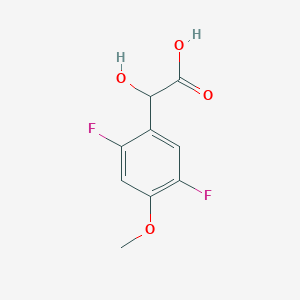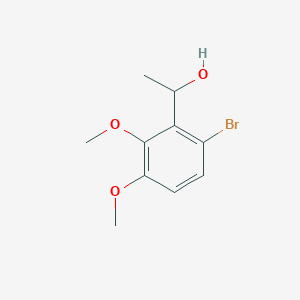
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13BrO3 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol typically involves the bromination of 2,3-dimethoxyphenyl ethanol. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 6-bromo-2,3-dimethoxybenzaldehyde or 6-bromo-2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxyphenylethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and methoxy groups, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies .
Comparación Con Compuestos Similares
1-(2,3-Dimethoxyphenyl)ethanol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromo-2,3-dimethoxyphenyl)ethanol: Bromine atom is positioned differently, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H13BrO3 |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
1-(6-bromo-2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-6,12H,1-3H3 |
Clave InChI |
GVIQBWQKHKUPRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1OC)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


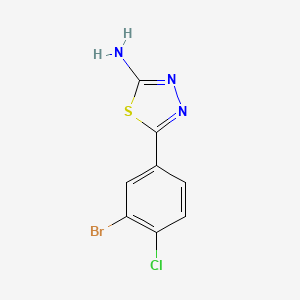
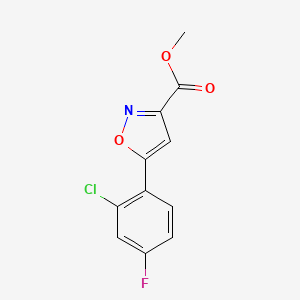
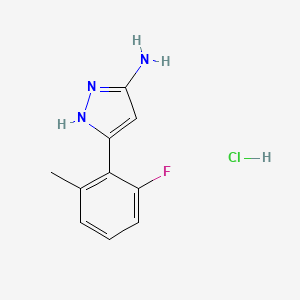
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
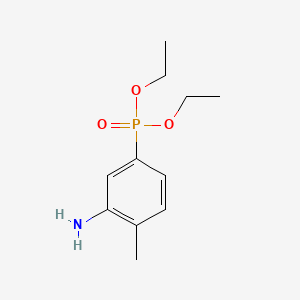
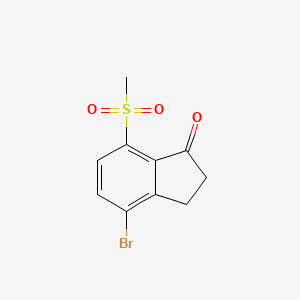
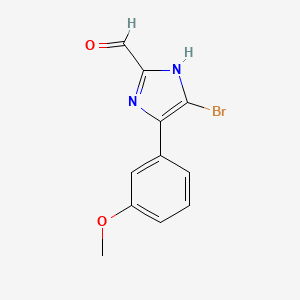
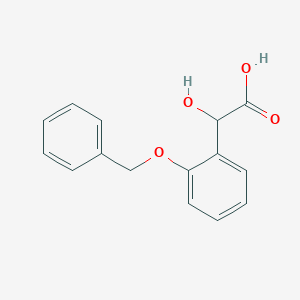
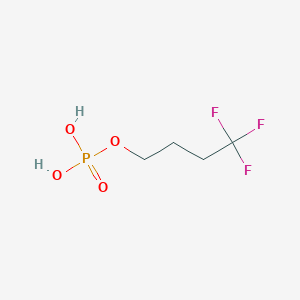
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
